tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate
CAS No.:
Cat. No.: VC15883380
Molecular Formula: C21H25N3O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25N3O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | tert-butyl N-phenyl-N-[5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C21H25N3O2/c1-21(2,3)26-20(25)24(17-9-5-4-6-10-17)19-13-12-16(15-23-19)18-11-7-8-14-22-18/h4-6,9-10,12-13,15H,7-8,11,14H2,1-3H3 |
| Standard InChI Key | WBBBQNZREJWILE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC=C(C=C2)C3=NCCCC3 |
Introduction
tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate is a complex organic compound with a molecular formula of C21H25N3O2 and a molecular weight of approximately 351.4 g/mol, although some sources may list it as 314.43 g/mol due to rounding or calculation discrepancies . This compound features a unique structure that includes a tert-butyl group, a phenyl moiety, and a tetrahydro-bipyridine core, which are crucial for its potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate typically involves multi-step organic reactions. These methods allow for the efficient production of the target compound while minimizing side reactions. The initial steps may involve the formation of the tetrahydro-bipyridine core through cyclization reactions, followed by the introduction of the phenyl and carbamate groups.
Potential Applications
This compound exhibits potential applications in medicinal chemistry due to its interesting pharmacological properties. Preliminary studies suggest that it may possess anti-inflammatory and analgesic activities, attributed to its structural similarity to known pharmacophores that can interact with biological targets such as enzymes or receptors. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate | C21H25N3O2 | Contains a phenyl group and a tetrahydro-bipyridine structure |
| tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate | C16H23N3O2 | Features a methyl group instead of phenyl |
| tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate | Not specified | Includes a cyclohexyl group |
Research Findings and Future Directions
Research into tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate is ongoing, with a focus on understanding its biological activity and potential therapeutic applications. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess its interactions with biological targets quantitatively. Further studies are necessary to explore its efficacy and safety in preclinical models before advancing to clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume